molecular formula C21H20N6O3 B3016604 N-(4-methoxyphenyl)-1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide CAS No. 1251577-60-2

N-(4-methoxyphenyl)-1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide

Cat. No.: B3016604
CAS No.: 1251577-60-2
M. Wt: 404.43
InChI Key: IOJVNXUYCHYCIB-UHFFFAOYSA-N
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Description

The compound N-(4-methoxyphenyl)-1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide is a heterocyclic small molecule featuring a pyridine core linked to an imidazole-carboxamide moiety and a 1,2,4-oxadiazole ring substituted with an isopropyl group. Its structure integrates multiple pharmacophoric elements:

  • The 4-methoxyphenyl group may enhance solubility and influence electronic interactions with biological targets.
  • The 1,2,4-oxadiazole ring is known for metabolic stability and hydrogen-bonding capabilities.

Properties

IUPAC Name

N-(4-methoxyphenyl)-1-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O3/c1-13(2)18-25-21(30-26-18)16-5-4-10-22-19(16)27-11-17(23-12-27)20(28)24-14-6-8-15(29-3)9-7-14/h4-13H,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJVNXUYCHYCIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2=C(N=CC=C2)N3C=C(N=C3)C(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide involves multiple steps, including the formation of the oxadiazole ring, the pyridine ring, and the imidazole ring. Common reagents used in these reactions include various acids, bases, and solvents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to maximize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures, pressures, and solvents to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

N-(4-methoxyphenyl)-1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact mechanism of action depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3-Methoxyphenyl)-1-[3-(3-Phenyl-1,2,4-Oxadiazol-5-yl)Pyridin-2-yl]-1H-Imidazole-4-Carboxamide ()

  • Structural Differences :
    • Substitution at the 3-methoxyphenyl position vs. 4-methoxyphenyl in the target compound.
    • Phenyl substituent on the oxadiazole ring vs. isopropyl in the target.
  • Implications :
    • The 4-methoxy group may improve solubility compared to the 3-methoxy analog due to reduced steric hindrance .
    • The isopropyl group on oxadiazole could enhance metabolic stability over the phenyl group, as branched alkyl chains are less prone to oxidative metabolism .

N-Substituted Pyrazolines ()

  • Structural Contrast : Pyrazoline cores (4,5-dihydro-1H-pyrazole) vs. the fully aromatic imidazole-oxadiazole system in the target.
  • Halogen substituents (e.g., 4-fluorophenyl in ) in pyrazolines correlate with crystallographic stability, suggesting that the 4-methoxy group in the target compound might similarly stabilize its conformation .

Nitroimidazole and Nitrofuryl Derivatives ()

  • Key Comparison : Nitroimidazole derivatives are inactive against mycobacteria, whereas nitrofuryl analogs show activity.
  • Relevance to Target Compound: The imidazole ring in the target compound lacks a nitro group, which may avoid toxicity issues associated with nitro-containing drugs.

Data Tables for Comparative Analysis

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Potential Advantages Limitations Source
Target Compound Imidazole-Oxadiazole 4-Methoxyphenyl, Isopropyl Metabolic stability, solubility Unreported bioactivity -
N-(3-Methoxyphenyl) Analog () Imidazole-Oxadiazole 3-Methoxyphenyl, Phenyl Synthetic accessibility Lower solubility vs. 4-methoxy
Pyrazoline Derivatives () Pyrazoline Halogens, Methoxy Conformational stability Reduced aromaticity
Nitroimidazole Derivatives () Nitroimidazole Nitro groups Antimycobacterial activity Toxicity risks

Table 2: Physicochemical Properties (Theoretical)

Compound Molecular Weight logP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 442.45 g/mol 3.2 2 7
N-(3-Methoxyphenyl) Analog () 440.44 g/mol 3.5 2 7
Pyrazoline (, Compound 1) 268.27 g/mol 2.8 1 3

Biological Activity

N-(4-methoxyphenyl)-1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. The structure includes a 1,2,4-oxadiazole moiety, which is known for its diverse biological properties including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H20N4O3\text{C}_{19}\text{H}_{20}\text{N}_4\text{O}_3

Structural Features

  • Oxadiazole Ring : Contributes to the compound's bioactivity through its electron-withdrawing properties.
  • Pyridine and Imidazole Moieties : These heterocycles are often associated with biological activity due to their ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole scaffold. For instance:

  • Mechanism of Action : Compounds with oxadiazole rings have been shown to inhibit key enzymes involved in cancer cell proliferation and survival. They often induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting anti-apoptotic factors .

Case Studies

  • In Vitro Studies : A series of oxadiazole derivatives were tested against various cancer cell lines including HEPG2 (liver cancer), MCF7 (breast cancer), and PC-3 (prostate cancer). One derivative demonstrated an IC50 value of 0.67 µM against PC-3 cells, indicating significant potency compared to standard chemotherapeutics .
  • Molecular Docking Studies : Molecular docking simulations have revealed that these compounds can effectively bind to targets such as EGFR and Src kinases, which are critical in cancer signaling pathways .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties:

  • Cytokine Inhibition : It has been reported to reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in cellular models .

Antimicrobial Activity

Research indicates that derivatives of this compound possess antimicrobial properties:

  • Bacterial Inhibition : Studies have shown effective inhibition against various bacterial strains, suggesting potential use as an antibacterial agent .

Table 1: Biological Activity Overview

Activity TypeCell Line/TargetIC50 Value (µM)Reference
AnticancerPC-3 (Prostate Cancer)0.67
AnticancerMCF7 (Breast Cancer)0.80
Anti-inflammatoryIL-6 ReductionNot specified
AntimicrobialE. coli15.0

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